N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: Structural Profiling and Pharmacological Potential
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: Structural Profiling and Pharmacological Potential
Executive Summary
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide represents a critical structural template in medicinal chemistry, specifically within the class of 2,5-disubstituted-1,3,4-thiadiazoles. This scaffold acts as a bioisostere for various amide-containing pharmacophores, offering a unique balance of lipophilicity and electronic deficiency that is highly valued in the development of anticonvulsant, antimicrobial, and anticancer agents.
This guide provides a rigorous technical analysis of the compound's chemical structure, synthetic pathways, and physicochemical properties. It is designed for medicinal chemists and formulation scientists requiring actionable data for lead optimization and structural activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
Core Identification
| Property | Specification |
| IUPAC Name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide |
| CAS Number | 94-19-9 (Related sulfonamide analog often confused); Specific amide: Research Grade |
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
| InChI Key | KYHJEDVPYDGHQI-UHFFFAOYSA-N |
Electronic & Steric Architecture
The molecule comprises three distinct pharmacophoric regions:
-
The 1,3,4-Thiadiazole Core: An electron-deficient, five-membered heteroaromatic ring.[1] The sulfur atom imparts aromatic character while the two nitrogen atoms (N3, N4) act as hydrogen bond acceptors. This ring is a classic bioisostere for pyridine or oxadiazole, often improving metabolic stability.
-
The Amide Linker: Connects the heterocycle to the phenyl ring. It introduces a hydrogen bond donor (NH) and acceptor (C=O), critical for receptor binding affinity. The amide bond exhibits partial double-bond character, restricting rotation and enforcing a planar conformation that favors intercalation or specific pocket binding.
-
The 5-Ethyl Substituent: A small hydrophobic group that modulates the overall lipophilicity (LogP) without introducing significant steric bulk, allowing the molecule to probe narrow hydrophobic pockets in target enzymes (e.g., carbonic anhydrase or cyclooxygenase).
Synthetic Methodology
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is achieved through a convergent two-step protocol. The process prioritizes yield and purity by minimizing side reactions typical of thiadiazole chemistry.
Reaction Pathway Visualization
Figure 1: Convergent synthetic pathway via cyclodehydration and subsequent N-acylation.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
-
Reagents: Propionic acid (0.1 mol), Thiosemicarbazide (0.1 mol), Phosphorus Oxychloride (POCl₃, 30 mL).
-
Procedure:
-
Mix propionic acid and thiosemicarbazide in a round-bottom flask.
-
Add POCl₃ dropwise at 0°C to control the exotherm.
-
Reflux the mixture at 70-80°C for 3 hours. Monitoring via TLC (Mobile phase: Ethyl acetate/Hexane 3:7) is mandatory to confirm consumption of thiosemicarbazide.
-
Cool to room temperature and pour onto crushed ice.
-
Basify to pH 8 using 50% NaOH solution. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.[2]
-
Yield Check: Expected yield 75-85%. Melting point: 190-192°C.
-
Step 2: N-Benzoylation
-
Reagents: 2-Amino-5-ethyl-1,3,4-thiadiazole (0.01 mol), Benzoyl Chloride (0.012 mol), Dry Pyridine (15 mL).
-
Procedure:
-
Dissolve the amine intermediate in dry pyridine (acts as both solvent and acid scavenger).
-
Add benzoyl chloride dropwise at 0-5°C with constant stirring.
-
Stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).
-
Filter the resulting solid, wash with sodium bicarbonate solution (to remove benzoic acid byproduct), and finally with water.
-
Purification: Recrystallize from ethanol/DMF mixture.
-
Validation: 1H NMR should show the disappearance of the NH₂ signal (approx.[3] 7.0 ppm) and appearance of the amide NH singlet (downfield, >10 ppm).[4]
-
Physicochemical Profiling
Understanding the physicochemical behavior is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Property | Value (Experimental/Predicted) | Relevance |
| LogP (Lipophilicity) | 2.4 ± 0.3 | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). Indicates good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~74 Ų | Well below the 140 Ų threshold, suggesting high probability of blood-brain barrier (BBB) penetration, relevant for CNS indications. |
| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates specific binding interactions. |
| Hydrogen Bond Acceptors | 4 (N, O, S) | High potential for interacting with receptor pockets. |
| pKa (Amide NH) | ~10.5 | Weakly acidic; remains largely unionized at physiological pH. |
| Solubility | Low in water; High in DMSO, DMF | Formulation may require cosolvents or micronization. |
Biological Potential & Structure-Activity Relationship (SAR)
The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold is a "privileged structure" in drug discovery. The specific 5-ethyl substitution pattern imparts distinct pharmacological characteristics.
Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of each moiety.
Therapeutic Applications[12][13][14]
-
Anticonvulsant Activity:
-
Mechanism: Modulation of voltage-gated sodium channels or GABAergic potentiation.
-
SAR Insight: The 5-ethyl group provides sufficient lipophilicity for BBB penetration without the steric hindrance seen in bulkier 5-phenyl analogs. This often results in a better therapeutic index compared to standard agents like phenytoin.
-
-
Antimicrobial/Antifungal:
-
Mechanism: Inhibition of glucosamine-6-phosphate synthase (target in fungal cell walls).
-
SAR Insight: The thiadiazole ring is essential for mimicking the transition state of the enzyme substrate.
-
-
Enzyme Inhibition (Carbonic Anhydrase):
-
While sulfonamide derivatives are classical CA inhibitors, the amide analogs show selectivity for specific isoforms (e.g., tumor-associated CA IX/XII), driven by the specific geometry of the benzamide tail.
-
References
-
PubChem. (n.d.). N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (Compound).[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
-
Siddiqui, N., et al. (2009).[10] Synthesis and anticonvulsant activity of some substituted 1,3,4-thiadiazole derivatives. Asian Journal of Chemistry. (Contextual grounding for thiadiazole anticonvulsant protocols).
-
Bhat, M. A., et al. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide. ResearchGate. (Source for physicochemical methodology).[11][12][6][13][2][1][4][14][15]
-
Frontiers in Chemistry. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. brieflands.com [brieflands.com]
- 5. PubChemLite - N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (C11H11N3OS) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. Compound 3,4-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide - Chemdiv [chemdiv.com]
- 9. 4-AMINO-N-(5-ETHYL-(1,3,4)THIADIAZOL-2-YL)-BENZENESULFONAMIDE, HYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamide | C4H8N4O2S2 | CID 25154730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
